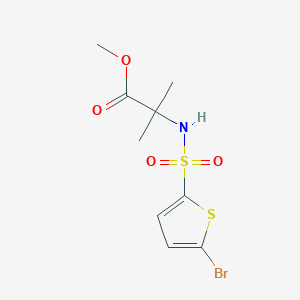

Methyl 2-((5-bromothiophene)-2-sulfonamido)-2-methylpropanoate

Description

Methyl 2-((5-bromothiophene)-2-sulfonamido)-2-methylpropanoate is a synthetic ester featuring a 2-methylpropanoate backbone substituted with a 5-bromothiophene-2-sulfonamido group. The bromothiophene group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and stability compared to simpler esters .

Properties

Molecular Formula |

C9H12BrNO4S2 |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

methyl 2-[(5-bromothiophen-2-yl)sulfonylamino]-2-methylpropanoate |

InChI |

InChI=1S/C9H12BrNO4S2/c1-9(2,8(12)15-3)11-17(13,14)7-5-4-6(10)16-7/h4-5,11H,1-3H3 |

InChI Key |

WFKXJXNPYKGACV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)NS(=O)(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Bromine Position: The target compound’s bromine is on a thiophene ring, which is more electron-rich than the phenyl group in Methyl 2-(4-bromophenyl)-2-methylpropanoate. This difference may increase nucleophilic aromatic substitution reactivity in the thiophene derivative .

- Sulfonamido vs. Amino/Nitro Groups: The sulfonamide group in the target compound provides stronger hydrogen-bonding capacity compared to the amino group in Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate. However, the nitro group in the latter enhances electrophilicity, making it more reactive in reduction or substitution reactions .

- Chloroethyl vs. Bromothiophene: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate has a flexible chloroethyl chain, improving solubility in nonpolar solvents, whereas the rigid bromothiophene-sulfonamide in the target compound may reduce solubility but enhance binding to biological targets .

Molecular Weight and Functional Group Impact

- The sulfonamide group’s polarity may improve aqueous solubility relative to nonpolar esters like Methyl 2-(4-bromophenyl)-2-methylpropanoate, though experimental validation is needed.

Q & A

Synthetic Routes and Optimization

Basic Question: Q. What are the common synthetic strategies for preparing Methyl 2-((5-bromothiophene)-2-sulfonamido)-2-methylpropanoate? The synthesis typically involves two steps: (1) Preparation of 5-bromothiophene-2-sulfonyl chloride via chlorosulfonation of 5-bromothiophene using chlorosulfonic acid in dichloromethane (DCM) at 0–5°C . (2) Reaction of the sulfonyl chloride with methyl 2-amino-2-methylpropanoate in the presence of a base (e.g., triethylamine) to form the sulfonamide. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and inert atmosphere to prevent hydrolysis .

Advanced Question: Q. How can Design of Experiments (DoE) optimize reaction parameters for sulfonamide formation? DoE can systematically evaluate variables such as temperature (0–25°C), solvent polarity (DCM vs. THF), and reaction time (1–6 hours). For example, flow-chemistry setups (e.g., continuous microreactors) enable precise control over residence time and mixing efficiency, reducing side reactions like sulfonate ester formation. Statistical modeling (e.g., response surface methodology) can identify optimal conditions for yield and purity .

Characterization Challenges

Basic Question: Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound? Key techniques include:

- 1H/13C NMR : To confirm sulfonamide NH proton (δ 7.8–8.2 ppm) and thiophene ring protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 352.98 for C9H10BrNO4S) .

- Elemental Analysis : To validate Br and S content (±0.3% theoretical).

Advanced Question: Q. How can researchers address discrepancies in NMR data due to dynamic rotational isomerism in sulfonamides? Variable-temperature NMR (VT-NMR) can resolve rotational barriers by analyzing coalescence temperatures. For example, broadening of NH signals at low temperatures (< -20°C) indicates restricted rotation. Alternatively, 2D NMR (e.g., HSQC) clarifies coupling patterns obscured by conformational exchange .

Reactivity and Functional Group Transformations

Basic Question: Q. What are the key reactivity patterns of the bromothiophene and sulfonamido groups?

- Bromothiophene : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) to form biaryl systems .

- Sulfonamido Group : Resists nucleophilic attack under mild conditions but hydrolyzes in strong acids/bases (e.g., 6M HCl, reflux) to yield sulfonic acids .

Advanced Question: Q. How can selective functionalization of the bromothiophene moiety be achieved without disrupting the sulfonamido group? Use Pd-catalyzed reactions (e.g., Sonogashira coupling) with low-temperature conditions (0–25°C) and short reaction times (<2 hours) to minimize sulfonamide degradation. Protecting groups (e.g., Boc for NH) are unnecessary due to the sulfonamide’s inherent stability .

Stability and Storage

Basic Question: Q. What are the recommended storage conditions for this compound? Store at -20°C in airtight, amber vials under inert gas (N2/Ar) to prevent hydrolysis and photodegradation. Solubility in DMSO (20 mg/mL) ensures stable stock solutions for biological assays .

Advanced Question: Q. How does the bromothiophene group influence hydrolytic stability under varying pH conditions? The electron-withdrawing bromine atom reduces thiophene ring electron density, enhancing sulfonamide stability in acidic media (pH 2–4). However, alkaline conditions (pH >10) promote hydrolysis via nucleophilic attack on the sulfonyl group .

Applications in Heterocyclic Chemistry

Basic Question: Q. How can this compound serve as a precursor for synthesizing complex heterocycles? The bromothiophene moiety participates in cycloaddition reactions (e.g., [3+2] with nitrile oxides) to form thieno[3,2-d]isoxazoles. The sulfonamido group remains inert under these conditions .

Advanced Question: Q. What catalytic systems enable efficient cross-coupling of the bromothiophene subunit? Pd(PPh3)4 with XPhos ligand in toluene/water (4:1) at 80°C achieves >85% yield in Suzuki couplings. Microwave-assisted synthesis (100°C, 10 minutes) further reduces reaction time while maintaining selectivity .

Data Contradiction and Mechanistic Insights

Advanced Question: Q. How can computational methods resolve contradictions in proposed reaction mechanisms? Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide formation. For instance, energy barriers for sulfonyl chloride-amine nucleophilic attack (~15 kcal/mol) confirm the feasibility of room-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.